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molecular formula C11H11NO B8746776 2-(3,4-DIHYDRO-2H-1-BENZOPYRAN-3-YL)ACETONITRILE CAS No. 113771-49-6

2-(3,4-DIHYDRO-2H-1-BENZOPYRAN-3-YL)ACETONITRILE

Cat. No. B8746776
M. Wt: 173.21 g/mol
InChI Key: FUJPHBGPWPWNPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04957928

Procedure details

12.53 g (192.5 mmol) of potassium cyanide are added at room temperature to a solution of 55.72 g (175 mmol) of 3-(p-toluenesulphonyloxymethyl)chroman (for manufacture see Example 1) in 300 ml of dimethyl sulphoxide and the whole is heated to 60° while stirring. After 3 hours, ice-water is added to the reaction mixture, the whole is extracted with diethyl ether and washed thoroughly with water. The combined organic phases are dried over sodium sulphate and concentrated by evaporation in vacuo. 26.75 g (88.3%) of 3-cyanomethylchroman are obtained in the form of a pale yellow oil which crystallises from diethyl ether/pentane. The crystals melt at 63°.
Quantity
12.53 g
Type
reactant
Reaction Step One
Name
3-(p-toluenesulphonyloxymethyl)chroman
Quantity
55.72 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88.3%

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[K+].C1(C)C=CC(S(O[CH2:14][CH:15]2[CH2:24][C:23]3[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=3)[O:17][CH2:16]2)(=O)=O)=CC=1>CS(C)=O>[C:1]([CH2:14][CH:15]1[CH2:24][C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[O:17][CH2:16]1)#[N:2] |f:0.1|

Inputs

Step One
Name
Quantity
12.53 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
3-(p-toluenesulphonyloxymethyl)chroman
Quantity
55.72 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCC1COC2=CC=CC=C2C1)C
Name
Quantity
300 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the whole is heated to 60°
EXTRACTION
Type
EXTRACTION
Details
the whole is extracted with diethyl ether
WASH
Type
WASH
Details
washed thoroughly with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#N)CC1COC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 26.75 g
YIELD: PERCENTYIELD 88.3%
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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